molecular formula C19H21N3O3S B2370802 3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421468-15-6

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2370802
CAS No.: 1421468-15-6
M. Wt: 371.46
InChI Key: ILBQWOZOQZIWTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment

    • Benzenesulfonamide derivatives, such as those in the study by Pişkin, Canpolat, and Öztürk (2020), show potential in photodynamic therapy, a promising cancer treatment approach. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Potential as Inhibitors in Medical Research

    • Research by Röver et al. (1997) on N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrates their role as inhibitors of kynurenine 3-hydroxylase. These compounds showed high affinity in vitro and efficacy in blocking rat and gerbil kynurenine 3-hydroxylase post-oral administration. Their potential for detailed investigation in the pathophysiological role of the kynurenine pathway following neuronal injury is significant (Röver et al., 1997).
  • Exploring Biochemical Properties

    • The study of various benzenesulfonamides for their cytotoxicity, tumor-specificity, and carbonic anhydrase inhibition, as explored by Gul et al. (2016), is another area where these compounds are relevant. Some derivatives displayed strong inhibition of human cytosolic isoforms, indicating their importance in further anti-tumor activity studies (Gul et al., 2016).
  • Applications in Pharmacology and Medicinal Chemistry

    • Almansa et al. (2003) identified 1,5-diarylimidazoles as potent and selective cyclooxygenase-2 (COX-2) inhibitors through modifications of imidazole cores. Their pharmacological activity, both in vitro and in vivo, shows the potential of these compounds in developing new therapeutic agents (Almansa et al., 2003).
  • Exploring Crystal Structures and Conformation Differences

    • The study of crystal structures and conformational differences of benzenesulfonamide compounds, as researched by Borges et al. (2014), provides insight into the structural and molecular properties of these compounds. Such studies are essential in understanding their potential applications in various fields of science and medicine (Borges et al., 2014).
  • Chemical Synthesis and Characterization

    • The synthesis and characterization of various benzenesulfonamide derivatives, like the work of Sreenivasa et al. (2014), contribute significantly to our understanding of their chemical properties and potential applications in different areas of research (Sreenivasa et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA+ ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.

Mode of Action

The compound interacts with its target through a covalent bond . This interaction results in the inhibition of p97, making the compound a potent inhibitor of this protein .

Properties

IUPAC Name

3-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-17-9-5-10-18(15-17)26(23,24)21-11-6-13-22-14-12-20-19(22)16-7-3-2-4-8-16/h2-5,7-10,12,14-15,21H,6,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBQWOZOQZIWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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